molecular formula C12H13N2O4S- B13060390 (Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminocyclopropanecarboxylate

(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminocyclopropanecarboxylate

Cat. No.: B13060390
M. Wt: 281.31 g/mol
InChI Key: PCYUXJXSHRTYGW-UHFFFAOYSA-M
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Description

(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminocyclopropanecarboxylate is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, an amino group, and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminocyclopropanecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the intermediate compound using benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminocyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or sulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminocyclopropanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminocyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminocyclopropanecarboxylate: shares structural similarities with other sulfonyl-containing compounds, such as benzenesulfonamides and sulfonylureas.

    Cyclopropane derivatives: Compounds with cyclopropane rings, such as cyclopropanecarboxylic acid and cyclopropylamines.

Uniqueness

  • The combination of a cyclopropane ring with both amino and benzenesulfonyl groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
  • Its ability to undergo diverse chemical reactions and its potential applications in various fields further highlight its uniqueness.

Properties

Molecular Formula

C12H13N2O4S-

Molecular Weight

281.31 g/mol

IUPAC Name

1-[[1-amino-2-(benzenesulfonyl)ethylidene]amino]cyclopropane-1-carboxylate

InChI

InChI=1S/C12H14N2O4S/c13-10(14-12(6-7-12)11(15)16)8-19(17,18)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,14)(H,15,16)/p-1

InChI Key

PCYUXJXSHRTYGW-UHFFFAOYSA-M

Canonical SMILES

C1CC1(C(=O)[O-])N=C(CS(=O)(=O)C2=CC=CC=C2)N

Origin of Product

United States

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